N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N'-methyl-2-nitroethene-1,1-diamine
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Overview
Description
N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 5-(dimethylaminomethyl)-2-furanyl methylamine with ethylene diamine under controlled conditions to form the intermediate compound. This intermediate is then subjected to nitration using nitric acid to introduce the nitro group, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Ranitidine: A well-known H2 receptor antagonist used to reduce stomach acid production.
N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-2-nitroacetamide: Another compound with a similar structure but different functional groups
Uniqueness
N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
135017-03-7 |
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Molecular Formula |
C13H23N5O3 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C13H23N5O3/c1-14-13(10-18(19)20)16-7-6-15-8-11-4-5-12(21-11)9-17(2)3/h4-5,10,14-16H,6-9H2,1-3H3/b13-10+ |
InChI Key |
FKPVAVFXTJJABH-JLHYYAGUSA-N |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCNCC1=CC=C(O1)CN(C)C |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCNCC1=CC=C(O1)CN(C)C |
Origin of Product |
United States |
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